molecular formula C11H20N2O3S B6779171 N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide

Cat. No.: B6779171
M. Wt: 260.36 g/mol
InChI Key: CQXRGEMRPCRWCP-UHFFFAOYSA-N
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Description

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide is a synthetic organic compound that features a unique combination of a pyridine derivative and an oxolane sulfonamide group

Properties

IUPAC Name

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c14-17(15,11-4-9-16-10-11)12-5-8-13-6-2-1-3-7-13/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXRGEMRPCRWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCNS(=O)(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The initial step involves the synthesis of the 3,6-dihydro-2H-pyridine moiety. This can be achieved through the hydrogenation of pyridine under specific conditions using a catalyst such as palladium on carbon (Pd/C).

  • Attachment of the Ethyl Linker: : The next step involves the alkylation of the pyridine derivative with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3).

  • Formation of the Oxolane Ring: : The oxolane ring can be synthesized through a cyclization reaction involving a diol and a sulfonyl chloride. For instance, 1,2-diol can react with oxolane-3-sulfonyl chloride in the presence of a base like triethylamine (Et3N).

  • Final Coupling: : The final step involves coupling the ethylated pyridine derivative with the oxolane sulfonamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Sulfonic acids or amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and this compound could be explored for similar applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the sulfonamide group.

Mechanism of Action

The mechanism of action of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent by inhibiting folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]oxolane-3-sulfonamide: can be compared to other sulfonamide derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a pyridine derivative and an oxolane sulfonamide group. This structure may confer unique chemical and biological properties, making it a valuable compound for further research and development.

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